

Dazomet as a Nematicide in Greenhouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dazomet*

Cat. No.: *B121842*

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These application notes provide a comprehensive overview of the use of **dazomet**, a broad-spectrum soil fumigant, for the control of plant-parasitic nematodes in greenhouse research settings. The following protocols and data are synthesized from various scientific studies to guide the design and execution of effective nematicidal efficacy trials.

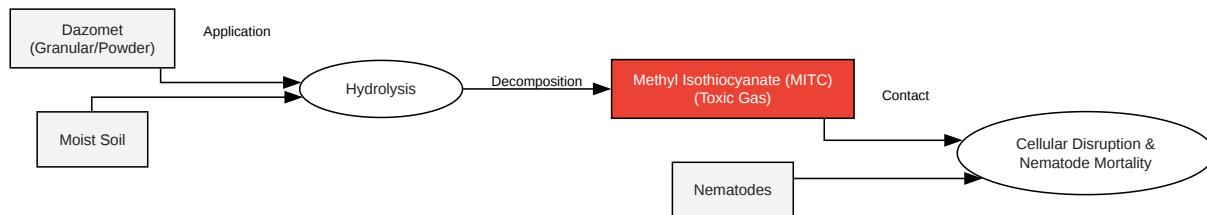
Introduction

Dazomet (3,5-Dimethyl-1,3,5-thiadiazinane-2-thione) is a granular or powdered fumigant used for pre-planting soil sterilization. Its efficacy stems from its decomposition in moist soil into methyl isothiocyanate (MITC), a highly volatile and toxic gas that targets a wide range of soilborne pests.^{[1][2]} This includes nematodes, fungi, bacteria, and germinating weeds.^{[1][3]} **Dazomet** is considered an alternative to methyl bromide, a substance that has been phased out due to its ozone-depleting properties.^[4] In greenhouse environments, where the reuse of soil can lead to a high incidence of nematode infestations, particularly root-knot nematodes (*Meloidogyne* spp.), **dazomet** serves as a critical tool for preparing soil for research and cultivation.

Mechanism of Action

Upon application to moist soil, **dazomet** undergoes hydrolysis to form an unstable intermediate, which then rapidly decomposes to release methyl isothiocyanate (MITC) gas.^[1] MITC is the primary biocidal agent, diffusing through the soil pores and acting as a general

biocide.^[2] It effectively controls a wide array of soil organisms, including plant-parasitic nematodes.^[3]



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Caption: **Dazomet**'s Mode of Action in Soil.

Data Presentation: Efficacy of Dazomet in Greenhouse Studies

The following tables summarize quantitative data from various greenhouse studies on the efficacy of **dazomet** against root-knot nematodes (*Meloidogyne* spp.).

Table 1: Efficacy of **Dazomet** on *Meloidogyne incognita* (Root-Knot Nematode)

Treatment	Application Rate	Effect on J2 Mortality	Reduction in Root Galls	Reference
Dazomet	20 mg/kg soil	>50%	Not specified	[4]
Dazomet followed by P. <i>lilacinum</i> filtrate	10 mg/kg soil	110.2% increase	>99%	[4]
Dazomet	40 g/m ²	Not specified	Significant decrease	
Dazomet	70 g/m ²	Not specified	Effective control	[1]
Dazomet	294 kg/ha	Not specified	66.28% reduction	[5]
Dazomet	392 kg/ha	Not specified	66.86% reduction	[5]

Table 2: Impact of **Dazomet** on Tomato Seedling Growth in Nematode-Infested Soil

Treatment	Application Rate	Increase in Transplantable Seedlings	Increase in Total Seedlings	Reference
Dazomet	294 kg/ha	143.21%	203.34%	[5]
Dazomet	392 kg/ha	196.42%	281.87%	[5]

Experimental Protocols

The following are detailed protocols for conducting greenhouse experiments to evaluate the nematicidal efficacy of **dazomet**. These protocols are based on methodologies reported in peer-reviewed literature.

Protocol 1: Pot Experiment for Efficacy Evaluation

This protocol is designed for small-scale experiments to test the efficacy of different **dazomet** concentrations.

1. Materials:

- **Dazomet** (granular or powder formulation)
- Nematode-infested soil (e.g., with *Meloidogyne incognita*)
- Pots (e.g., 15 cm diameter)
- Susceptible host plants (e.g., tomato seedlings, cv. Rutgers)
- Plastic sheeting or bags for sealing
- Personal Protective Equipment (PPE): gloves, mask with filter, protective clothing

2. Experimental Design:

- Establish treatment groups (e.g., untreated control, different **dazomet** application rates).
- Replicate each treatment at least four times.
- Arrange pots in a completely randomized design within the greenhouse.

3. Procedure:

- **Soil Preparation:**
 - Use soil with a known nematode population density. If necessary, artificially infest sterilized soil with a specific number of nematode eggs or second-stage juveniles (J2s).
 - Ensure the soil has a fine tilth and is free of large clods.^[2]
 - Adjust soil moisture to 60-70% of its water-holding capacity and maintain for 5-7 days before **dazomet** application.^[2] Optimal soil temperature for **dazomet** activation is between 12-22°C.^[2]
- **Dazomet Application:**
 - Calculate the required amount of **dazomet** for each pot based on the desired application rate (e.g., mg/kg of soil).
 - Thoroughly mix the **dazomet** granules or powder with the soil for each pot. For larger soil batches, you can use a rotary mixer.
- **Fumigation Period:**
 - Place the treated soil into the pots.

- Seal each pot individually with plastic sheeting or place them in sealed plastic bags to prevent gas escape.
- Maintain the pots in the greenhouse for a fumigation period of 5-7 days.
- Aeration:
 - After the fumigation period, unseal the pots.
 - Aerate the soil by turning it over several times. Allow the soil to aerate for at least 7-14 days to ensure all MITC gas has dissipated. The aeration period may need to be longer for soils with high organic matter content.
- Bioassay (Germination Test):
 - Before planting the host crop, perform a germination test to ensure the soil is free of phytotoxic fumigant residues. Sow a few seeds of a sensitive plant (e.g., cress) in a sample of the treated soil. If the seeds germinate normally, the soil is safe for planting.
- Planting and Inoculation (if not pre-infested):
 - Transplant one healthy tomato seedling into each pot.
 - If the soil was not pre-infested, inoculate each pot with a standardized number of nematode eggs or J2s.
- Data Collection (after 4-8 weeks):
 - Nematode Population Assessment:
 - Soil: Extract nematodes from a 100g soil subsample from each pot using the Baermann funnel method. Count the number of J2s under a microscope.
 - Roots: Gently wash the roots of each plant and assess the root-gall index on a scale of 0-5. To quantify egg masses, stain the roots with phloxine B. Eggs can be extracted from the roots using a sodium hypochlorite solution.
 - Plant Growth Parameters: Measure plant height, shoot weight (fresh and dry), and root weight (fresh and dry).

Protocol 2: Greenhouse Micro-plot/Bed Trial

This protocol is suitable for larger-scale greenhouse trials in prepared beds.

1. Materials:

- Same as Protocol 1, with larger quantities.
- Rototiller or hand hoe for incorporation.
- Large plastic tarps for sealing.

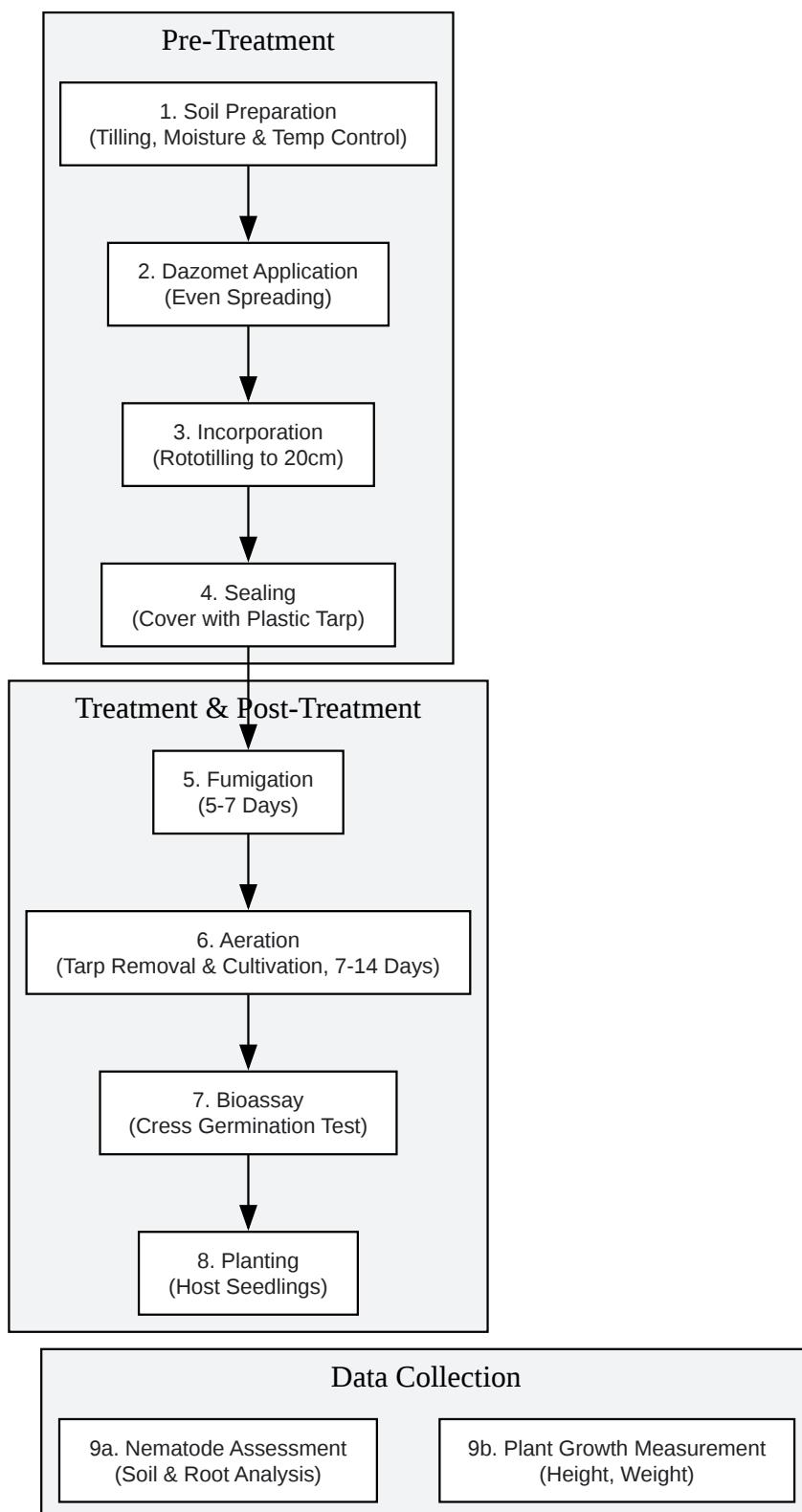
2. Experimental Design:

- Divide the greenhouse beds into plots of a defined size (e.g., 1m x 1m).
- Include buffer zones between plots to prevent cross-contamination.
- Randomize the treatments across the plots.

3. Procedure:

- Soil Preparation:
 - Prepare the soil in the beds to a depth of at least 20-30 cm, ensuring a fine tilth.[\[2\]](#)
 - Adjust and maintain soil moisture and temperature as described in Protocol 1.
- **Dazomet** Application:
 - Evenly spread the calculated amount of **dazomet** granules over the soil surface of each plot.
 - Immediately incorporate the **dazomet** into the soil to the desired depth (e.g., 20 cm) using a rototiller or hand hoe.[\[2\]](#)
- Sealing and Fumigation:
 - Cover the entire treated area with a plastic tarp, sealing the edges with soil to create an airtight seal.
 - The fumigation period is typically 5-7 days.
- Aeration:
 - Remove the plastic tarp.
 - Cultivate the soil to facilitate the release of any remaining fumigant gas. The aeration period should be 7-14 days, depending on soil type and temperature.
- Bioassay, Planting, and Data Collection:
 - Follow the same procedures for the germination test, planting of seedlings, and data collection as outlined in Protocol 1.

Mandatory Visualization

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Caption: Experimental Workflow for **Dazomet** Nematicide Trials.

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